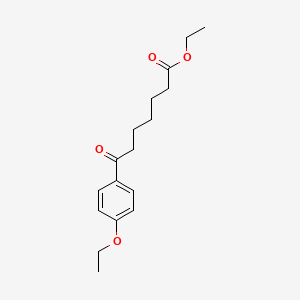

Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate

Description

General Overview of Keto-Esters in Organic Chemistry

Keto-esters, also known as oxoesters, are a class of organic compounds that feature both a ketone and an ester functional group. The relative position of the ketone group to the ester group is designated by Greek letters (α, β, γ, etc.), indicating the carbon atom where the ketone's carbonyl group is located, starting from the carbon adjacent to the ester's carbonyl group. For instance, a β-keto ester has a ketone on the β-carbon of the ester. acs.org

These bifunctional molecules are highly valuable in organic synthesis due to the reactivity of both functional groups. The presence of the ketone and ester groups influences the acidity of the α-hydrogens (the hydrogens on the carbon atom between the two carbonyl groups in a β-keto ester), making them susceptible to deprotonation to form a stabilized enolate. mcat-review.org This enolate is a key intermediate in many carbon-carbon bond-forming reactions, such as the Claisen condensation, which is a fundamental method for the synthesis of β-keto esters. organic-chemistry.org The versatility of keto-esters makes them important precursors in the synthesis of more complex molecules. beilstein-journals.org

Significance of Aromatic Ether Moieties in Synthetic Targets

Aromatic ethers are a class of organic compounds where an ether linkage (R-O-R') is attached to at least one aromatic ring. numberanalytics.comlibretexts.org This structural feature imparts a unique set of physical and chemical properties that make them significant components in a wide array of synthetic targets. Aromatic ethers are generally stable compounds, with higher boiling points compared to their aliphatic counterparts due to the increased molecular weight and intermolecular forces associated with the aromatic ring. numberanalytics.com Their solubility varies depending on the substituents, but they are typically soluble in organic solvents. numberanalytics.com

The alkoxy group of an aromatic ether is an activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions of the aromatic ring. byjus.com This characteristic is extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where precise substitution patterns on an aromatic ring are required. numberanalytics.com The stability and specific reactivity of the aromatic ether moiety make it a common feature in many biologically active compounds.

Structural Features and Nomenclature of Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate within Keto-Ester Chemistry

This compound is a specific keto-ester that incorporates an aromatic ether within its structure. Its nomenclature can be systematically deconstructed to reveal its key structural features. Following IUPAC conventions, the name of an ester is derived from the alcohol and the carboxylic acid from which it is formed. wikipedia.orglibretexts.org The term "ethyl" indicates the presence of an ethyl group attached to the oxygen of the ester. The parent chain is a "heptanoate," signifying a seven-carbon chain in the carboxylic acid portion.

The substituents on this heptanoate (B1214049) chain are specified by their position and name. "7-oxo" indicates a ketone functional group on the seventh carbon of the heptanoate chain. libretexts.org The substituent at the 7-position is a "(4-ethoxyphenyl)" group, which is a phenyl (aromatic) ring that is itself substituted with an ethoxy group (-OCH2CH3) at the fourth position.

Therefore, the structure consists of a seven-carbon chain with an ethyl ester at one end (C1) and a ketone at the other end (C7). Attached to the carbonyl of the ketone is a phenyl ring bearing an ethoxy group. This compound is a γ-keto ester, as the ketone is on the gamma-carbon relative to the ester group.

| Property | Value (this compound) | Value (7-(4-ethoxyphenyl)-7-oxoheptanoic acid) |

| IUPAC Name | This compound | 7-(4-ethoxyphenyl)-7-oxoheptanoic acid sigmaaldrich.com |

| Molecular Formula | C17H24O4 | C15H20O4 sigmaaldrich.com |

| Molecular Weight | 292.37 g/mol (calculated) | 264.32 g/mol sigmaaldrich.com |

| CAS Number | Not available | 898791-69-0 sigmaaldrich.com |

For comparative purposes, the table below includes data for other related oxoheptanoates.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| Ethyl 7-oxoheptanoate | C9H16O3 ontosight.ai | 172.22 g/mol echemi.com | 3990-05-4 echemi.comchemsrc.com |

| Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate | C17H24O5 chemsrc.com | 308.37 g/mol chemsrc.com | 898758-20-8 chemsrc.com |

| Ethyl 7-chloro-2-oxoheptanoate | C9H15ClO3 chemscene.com | 206.67 g/mol chemscene.com | 78834-75-0 chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-3-20-15-12-10-14(11-13-15)16(18)8-6-5-7-9-17(19)21-4-2/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBJISMEWYEETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645782 | |

| Record name | Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-54-5 | |

| Record name | Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 7 4 Ethoxyphenyl 7 Oxoheptanoate

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This is achieved by breaking key bonds and converting functional groups into their precursors.

The most straightforward initial disconnection is the hydrolysis of the ethyl ester group. This functional group interconversion (FGI) breaks the C-O bond of the ester, leading to the corresponding carboxylic acid and ethanol (B145695). This step simplifies the target molecule to 7-(4-ethoxyphenyl)-7-oxoheptanoic acid. bldpharm.com This precursor contains the core carbon skeleton and the key ketone and aromatic moieties.

Figure 1: Retrosynthetic Cleavage of the Ester Linkage

The next logical disconnection targets the formation of the ketone. The bond between the carbonyl carbon and the ethoxyphenyl ring can be broken. This corresponds to a Friedel-Crafts acylation reaction in the forward synthesis. This disconnection yields two key synthons: an acyl cation derived from a seven-carbon chain and an ethoxybenzene molecule. The synthetic equivalent for the acyl cation would be a derivative of heptanedioic acid, such as its mono-acid chloride.

Figure 2: Retrosynthetic Disconnection of the Ketone

The introduction of the ethoxyphenyl group is strategically accomplished via an electrophilic aromatic substitution. The ethoxy group (-OEt) on the benzene (B151609) ring is an ortho-, para-directing activator. Due to steric hindrance from the long acyl chain, the acylation reaction will predominantly occur at the para position. Therefore, the most effective strategy is the Friedel-Crafts acylation of ethoxybenzene with a suitable seven-carbon electrophile. nih.gov

Proposed Synthetic Routes

Based on the retrosynthetic analysis, two main synthetic strategies can be proposed. The order of the steps—ketone formation followed by esterification, or ester protection followed by ketone formation—can be considered.

This route involves the esterification of the carboxylic acid precursor, 7-(4-ethoxyphenyl)-7-oxoheptanoic acid. A common and effective method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com A similar procedure has been successfully used for the synthesis of Ethyl 7-(4-hydroxyphenyl)heptanoate. prepchem.com

Table 1: Proposed Synthesis via Fischer-Speier Esterification

| Reactant | Reagent/Catalyst | Product | Reaction Type |

| 7-(4-ethoxyphenyl)-7-oxoheptanoic acid | Ethanol (excess), H₂SO₄ | Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate | Fischer-Speier Esterification |

This approach constitutes the key carbon-carbon bond-forming step to create the aryl ketone structure. The reaction involves treating ethoxybenzene with an appropriate acylating agent in the presence of a Lewis acid catalyst. nih.gov A suitable acylating agent would be a mono-esterified derivative of a seven-carbon dicarboxylic acid, such as ethyl 7-chloro-7-oxoheptanoate (the acid chloride of mono-ethyl heptanedioate). The reaction is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being the most common choice. researchgate.net The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich ethoxybenzene ring.

Table 2: Proposed Synthesis via Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reaction Type |

| Ethoxybenzene | Ethyl 7-chloro-7-oxoheptanoate | AlCl₃ | This compound | Friedel-Crafts Acylation |

Multi-Step Conversions from Simpler Precursors

The synthesis of this compound can be achieved through a multi-step pathway starting from readily available precursors. A logical and efficient approach involves a Friedel-Crafts acylation reaction, a robust method for the formation of aryl ketones. This strategy can be broken down into two primary stages: the preparation of the acylating agent and the subsequent acylation of an aromatic substrate.

Step 1: Preparation of the Acylating Agent

The first step is the synthesis of a suitable seven-carbon chain electrophile that already incorporates the ethyl ester functionality. A practical precursor for this is heptanedioic acid. The synthesis of the acylating agent, monoethyl 7-chloro-7-oxoheptanoate, proceeds as follows:

Monoesterification of Heptanedioic Acid: Heptanedioic acid is reacted with ethanol in the presence of an acid catalyst to yield monoethyl heptanedioate (B1236134). This reaction is typically controlled to favor the formation of the monoester over the diester by adjusting the stoichiometry of the reactants.

Conversion to Acyl Chloride: The remaining carboxylic acid group of monoethyl heptanedioate is then converted into an acyl chloride. This is commonly achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The product of this step is monoethyl 7-chloro-7-oxoheptanoate, a reactive acylating agent.

Step 2: Friedel-Crafts Acylation

The second stage of the synthesis is the Friedel-Crafts acylation of phenetole (B1680304) (ethoxybenzene) with the prepared monoethyl 7-chloro-7-oxoheptanoate. This reaction results in the formation of the target molecule, this compound. The reaction is catalyzed by a Lewis acid, which activates the acyl chloride for electrophilic attack on the electron-rich aromatic ring of phenetole.

Consideration of Chemo- and Regioselectivity in Synthesis

Chemoselectivity: The Friedel-Crafts acylation is a highly chemoselective reaction. The acylium ion, generated from the acyl chloride and the Lewis acid catalyst, is a potent electrophile that selectively attacks the aromatic ring over other potentially reactive sites. A key advantage of the Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents further acylation of the product. organic-chemistry.orglibretexts.org

Regioselectivity: The regiochemical outcome of the Friedel-Crafts acylation is dictated by the directing effects of the substituents on the aromatic ring. The ethoxy group (-OCH₂CH₃) on phenetole is an ortho-, para-directing activator due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. alexandonian.com This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

While both ortho and para substitution are possible, the para-substituted product, this compound, is expected to be the major product. This preference is primarily due to steric hindrance from the ethoxy group at the ortho positions, which disfavors the approach of the bulky acylating agent.

Optimization of Reaction Conditions

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions.

The choice of catalyst is crucial for a successful Friedel-Crafts acylation. Lewis acids are typically employed to activate the acylating agent. numberanalytics.com A stoichiometric amount of the catalyst is often required because the product ketone can form a complex with the Lewis acid. wikipedia.org

Table 1: Common Lewis Acid Catalysts for Friedel-Crafts Acylation

| Catalyst | Relative Activity | Typical Solvents |

| Aluminum chloride (AlCl₃) | High | Dichloromethane (B109758), Nitrobenzene, Carbon disulfide |

| Ferric chloride (FeCl₃) | Moderate | Dichloromethane, Nitrobenzene |

| Zinc chloride (ZnCl₂) | Mild | Nitrobenzene |

| Boron trifluoride (BF₃) | Mild | Dichloromethane, Diethyl ether |

For the acylation of the activated ring of phenetole, a milder Lewis acid such as zinc chloride or ferric chloride may be sufficient to promote the reaction while minimizing potential side reactions. The term "ligand effects" is more pertinent to organometallic catalysis; in the context of traditional Friedel-Crafts reactions, the primary consideration is the choice of the Lewis acid itself.

The selection of an appropriate solvent is critical as it can influence the solubility of the reactants and the reactivity of the catalyst. numberanalytics.com Common solvents for Friedel-Crafts acylation include chlorinated hydrocarbons like dichloromethane and nitro-aromatics such as nitrobenzene. The solvent should be inert to the reaction conditions.

Temperature control is also essential for optimizing the reaction. numberanalytics.com Friedel-Crafts acylations are often carried out at low to ambient temperatures (0 °C to 25 °C) to control the reaction rate and prevent the formation of byproducts. Higher temperatures can lead to decreased selectivity and potential decomposition of the reactants or products.

The reaction time needs to be carefully monitored to ensure the complete consumption of the limiting reagent and to maximize the yield of the desired product. The progress of the reaction can be followed by techniques such as Thin-Layer Chromatography (TLC).

To maximize the yield, an excess of the more readily available reactant, in this case, phenetole, can be used to drive the reaction to completion. The careful and slow addition of the acylating agent to the mixture of the aromatic substrate and the Lewis acid can also help to control the reaction and improve the yield.

Purification Techniques for Synthetic Intermediates and Final Product

Purification of Intermediates: The intermediate, monoethyl 7-chloro-7-oxoheptanoate, can be purified by distillation under reduced pressure to remove any unreacted starting materials or byproducts from the chlorination step.

Purification of the Final Product: The purification of the final product, this compound, involves several steps to remove the catalyst, unreacted starting materials, and any side products.

Aqueous Workup: The reaction mixture is typically quenched by pouring it into a mixture of ice and dilute acid (e.g., HCl) to decompose the catalyst-ketone complex and separate the Lewis acid into the aqueous phase.

Extraction: The product is then extracted from the aqueous layer using an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

Washing: The organic layer is washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by washing with brine to remove residual water.

Drying and Concentration: The organic layer is dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Final Purification: The crude product can be further purified by one of the following methods:

Column Chromatography: This is a common method for separating the desired product from any remaining impurities based on their differential adsorption on a stationary phase like silica (B1680970) gel.

Crystallization: If the product is a solid at room temperature, it can be purified by recrystallization from a suitable solvent or solvent mixture.

Bisulfite Extraction: For ketones, an alternative purification method involves the formation of a solid bisulfite adduct, which can be separated by filtration. jove.com The ketone can then be regenerated by treating the adduct with an acid or base.

Chromatographic Separations

Chromatographic techniques are powerful for separating complex mixtures and are particularly useful for purifying compounds like this compound, which may exist in equilibrium with its enol tautomer. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a suitable method for the purification of keto-esters. mdpi.com The choice of stationary phase and mobile phase is crucial for achieving optimal separation. For a molecule with the polarity of this compound, a normal-phase or reverse-phase system can be employed.

Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). More polar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

Reverse-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). In this mode, less polar compounds are retained longer.

It is important to note that the presence of keto-enol tautomerism can sometimes lead to peak broadening or the appearance of two separate peaks in the chromatogram. researchgate.netnih.govreddit.com The interconversion rate between the keto and enol forms on the chromatographic column can affect the separation efficiency. reddit.com

Table 1: Illustrative HPLC Parameters for Purification

| Parameter | Condition |

| Column | Silica gel (Normal Phase) or C18 (Reverse Phase) |

| Mobile Phase | Hexane/Ethyl Acetate gradient (Normal) or Acetonitrile/Water gradient (Reverse) |

| Flow Rate | 1.0 - 5.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Gas chromatography (GC) can also be used, particularly for assessing the purity of the final product. However, the potential for thermal degradation of the ester at high temperatures in the injection port should be considered. acs.orgresearchgate.net

Recrystallization and Distillation Strategies

Recrystallization

Recrystallization is a purification technique for solid compounds that relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures. rubingroup.orgmnstate.edu For a successful recrystallization, the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. mnstate.edu

Given that a similar compound, ethyl 7-(4-hydroxyphenyl)heptanoate, is described as an oil, it is likely that this compound is also a liquid or a low-melting solid at room temperature, which would make traditional recrystallization challenging. prepchem.com However, if the compound is a solid, a suitable solvent or solvent system must be chosen. The principle of "like dissolves like" is a useful guide. mnstate.edurochester.edu For an aromatic ketone and ester, solvents like ethanol, ethyl acetate, or mixtures such as ethanol/water or hexane/ethyl acetate could be effective. rochester.edureddit.com

Table 2: Potential Solvents for Recrystallization of Aromatic Keto-Esters

| Solvent/System | Rationale |

| Ethanol | The presence of the ethyl ester group suggests good solubility. |

| Ethyl Acetate | Structurally similar to parts of the target molecule. |

| Toluene | The aromatic ring in the solvent can interact with the phenyl group of the compound. youtube.com |

| Hexane/Ethyl Acetate | A non-polar/polar solvent pair that allows for fine-tuning of solubility. reddit.com |

| Methanol (B129727)/Water | A polar protic solvent system that can be effective for moderately polar compounds. reddit.com |

Distillation

Distillation is a primary method for purifying liquids based on differences in their boiling points. For a high-boiling compound like this compound, vacuum distillation is necessary to prevent thermal decomposition that can occur at its atmospheric boiling point. acs.orgresearchgate.net By reducing the pressure, the boiling point of the compound is lowered.

During the distillation of ethyl esters, it's important to control the heating rate and pressure to achieve a good separation from impurities with different volatilities. acs.org The efficiency of the distillation can be improved by using a fractionating column, which provides a larger surface area for repeated vaporization and condensation cycles, effectively acting as a series of simple distillations. This is particularly useful for separating compounds with close boiling points.

Care must be taken to avoid prolonged heating, as this can lead to the formation of polymerized byproducts, which would contaminate the distillate. acs.org Anti-bumping granules should be used to ensure smooth boiling. youtube.com

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation of Ethyl 7 4 Ethoxyphenyl 7 Oxoheptanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy would provide crucial information about the number of different types of protons and their immediate electronic environment within Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate. The expected spectrum would show distinct signals for the protons on the aromatic ring, the aliphatic chain, and the ethyl ester group. The chemical shifts (δ) would indicate the level of shielding for each proton, while the integration of the peaks would correspond to the number of protons in each unique environment. Spin-spin coupling patterns (splitting) would reveal the number of neighboring protons, helping to piece together the connectivity of the molecule.

Hypothetical ¹H NMR Data for this compound:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to C=O) | ~7.9 | Doublet | 2H |

| Aromatic (ortho to O-Et) | ~6.9 | Doublet | 2H |

| Ethyl ester (-OCH₂CH₃) | ~4.1 | Quartet | 2H |

| Ethoxy (-OCH₂CH₃) | ~4.1 | Quartet | 2H |

| Methylene (B1212753) (α to C=O) | ~2.9 | Triplet | 2H |

| Methylene (α to ester) | ~2.3 | Triplet | 2H |

| Aliphatic chain (-CH₂-) | ~1.7-1.4 | Multiplet | 6H |

| Ethyl ester (-OCH₂CH₃) | ~1.2 | Triplet | 3H |

| Ethoxy (-OCH₂CH₃) | ~1.4 | Triplet | 3H |

Note: This table is a hypothetical representation and not based on experimental data.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic) and its chemical environment.

Hypothetical ¹³C NMR Data for this compound:

| Carbon Atom | Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C=O) | ~198 |

| Ester Carbonyl (C=O) | ~173 |

| Aromatic (C-O) | ~163 |

| Aromatic (C-C=O) | ~130 |

| Aromatic (CH) | ~130 |

| Aromatic (CH) | ~114 |

| Ethyl ester (-OCH₂) | ~60 |

| Ethoxy (-OCH₂) | ~63 |

| Methylene (α to C=O) | ~38 |

| Methylene (α to ester) | ~34 |

| Aliphatic chain (-CH₂-) | ~28-24 |

| Ethyl ester (-CH₃) | ~14 |

| Ethoxy (-CH₃) | ~14 |

Note: This table is a hypothetical representation and not based on experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation Studies

Two-dimensional (2D) NMR techniques are powerful tools for establishing the precise connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, showing which protons are adjacent to each other in the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning protons to their attached carbons.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound, along with a series of fragment ion peaks. The fragmentation pattern would be characteristic of the molecule's structure, with common cleavages occurring at the carbonyl groups and along the aliphatic chain.

Hypothetical Fragmentation in EI-MS:

| m/z | Fragment |

| 292 | [M]⁺ |

| 247 | [M - OCH₂CH₃]⁺ |

| 163 | [CH₃CH₂OC₆H₄CO]⁺ |

| 135 | [CH₃CH₂OC₆H₄]⁺ |

| 121 | [HOC₆H₄CO]⁺ |

Note: This table is a hypothetical representation and not based on experimental data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique that typically results in less fragmentation than EI-MS. It is particularly useful for determining the molecular weight of a compound. The ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or an adduct with a cation, such as sodium [M+Na]⁺, which would confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and confidence. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, a critical step in identifying a new or known compound.

For this compound, the molecular formula is C17H24O4. sigmaaldrich.com The theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915). An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would yield a measured m/z value for the protonated molecule [M+H]⁺ or other adducts. The minuscule difference between the measured mass and the theoretical mass, known as the mass error and expressed in parts-per-million (ppm), confirms the elemental formula.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C17H24O4 |

| Theoretical Exact Mass [M] | 292.16746 |

| Theoretical m/z [M+H]⁺ | 293.17529 |

| Theoretical m/z [M+Na]⁺ | 315.15723 |

| Required Mass Accuracy | < 5 ppm |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The principle is based on the absorption of infrared radiation by molecular bonds, which causes them to vibrate at specific frequencies. These absorption frequencies are characteristic of the bond type, providing a molecular "fingerprint."

The structure of this compound contains several distinct functional groups that give rise to predictable IR absorption bands:

Aromatic Ring: C-H stretching vibrations for sp² hybridized carbons typically appear above 3000 cm⁻¹, while C=C in-ring stretching vibrations occur in the 1600-1450 cm⁻¹ region. libretexts.org

Ketone (C=O): A strong, sharp absorption band is expected for the aryl ketone carbonyl stretch, typically around 1685 cm⁻¹. masterorganicchemistry.com

Ester (C=O, C-O): The aliphatic ester carbonyl group will also produce a strong, sharp peak, generally at a higher frequency than the ketone, around 1735 cm⁻¹. libretexts.org The C-O stretching vibrations of the ester will appear in the 1300-1000 cm⁻¹ range. libretexts.org

Ether (C-O-C): The aryl-alkyl ether linkage will show characteristic C-O stretching bands.

Aliphatic Chain: C-H stretching vibrations for the sp³ hybridized carbons of the heptanoate (B1214049) chain and ethyl groups will result in absorptions just below 3000 cm⁻¹.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 2980-2850 | Medium-Strong |

| Ester C=O | Stretch | ~1735 | Strong, Sharp |

| Ketone C=O | Stretch | ~1685 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Variable |

| Ether C-O | Stretch (Aryl-Alkyl) | ~1250 | Strong |

| Ester C-O | Stretch | ~1180 | Strong |

Chromatographic Coupling Techniques

Chromatography is a powerful method for separating components from a mixture. When coupled with a detection technique like mass spectrometry, it provides both qualitative and quantitative information about the individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the analysis of volatile and thermally stable compounds. jfda-online.com It is exceptionally useful for assessing the purity of a synthesized compound like this compound and identifying any volatile impurities, such as residual solvents or reaction byproducts.

In a GC-MS analysis, the sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. A pure sample of this compound would ideally produce a single, sharp peak in the resulting chromatogram at a specific retention time. The mass spectrometer then fragments the eluted compound and records the mass-to-charge ratio of these fragments. This fragmentation pattern serves as a chemical fingerprint that can be compared against spectral libraries or analyzed to confirm the compound's structure.

Table 3: Hypothetical GC-MS Analysis Parameters and Expected Results

| Parameter | Description |

| GC Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 70°C to 300°C) |

| Expected Result (Purity) | A single major peak in the total ion chromatogram (TIC). |

| Expected Result (Identity) | Mass spectrum showing a molecular ion peak (m/z = 292) and characteristic fragment ions corresponding to the loss of -OC2H5, -C2H5, and cleavage at the carbonyl groups. |

For compounds that are non-volatile, thermally unstable, or part of a complex non-volatile matrix, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. herbmedpharmacol.comekb.eg This technique separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase, making it highly versatile.

LC-MS is particularly useful for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture. It can effectively separate the target product, this compound, from starting materials, reagents, and non-volatile byproducts. Following separation by the LC system, the eluent is introduced into the mass spectrometer, typically via an ESI source, which ionizes the molecules for detection. This allows for the simultaneous confirmation of the product's presence and the identification of other components in the mixture.

Table 4: Hypothetical LC-MS Analysis for a Reaction Mixture

| Parameter | Description |

| LC Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (with formic acid) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Full Scan and/or Selected Ion Monitoring (SIM) at m/z 293.18 ([M+H]⁺) |

| Expected Outcome | Chromatogram showing distinct peaks for starting materials, byproducts, and the product, this compound, each with a corresponding mass spectrum confirming its identity. |

Chemical Reactivity and Transformations of Ethyl 7 4 Ethoxyphenyl 7 Oxoheptanoate

Reactions of the Ester Group

The ethyl ester group in Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate is susceptible to nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the carbonyl carbon of the ester, leading to the substitution of the ethoxy group.

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 7-(4-ethoxyphenyl)-7-oxoheptanoic acid, can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of an ester is a reversible process. chemguide.co.uknih.gov The reaction is typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. chemguide.co.uk To drive the equilibrium towards the formation of the carboxylic acid, a large excess of water is used. nih.gov

Basic-Catalyzed Hydrolysis (Saponification):

Hydrolysis under basic conditions, also known as saponification, is an irreversible process that goes to completion. chemguide.co.uknih.gov The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. nih.gov The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The initial products are the carboxylate salt and ethanol (B145695). Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product, 7-(4-ethoxyphenyl)-7-oxoheptanoic acid. chemguide.co.uknih.gov

| Condition | Reagents | Products | Key Features |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, excess H₂O, Heat | 7-(4-ethoxyphenyl)-7-oxoheptanoic acid, Ethanol | Reversible reaction chemguide.co.uknih.gov |

| Basic Hydrolysis (Saponification) | 1. NaOH or KOH, H₂O/Alcohol, Heat 2. H₃O⁺ (acid workup) | 7-(4-ethoxyphenyl)-7-oxoheptanoic acid, Ethanol | Irreversible reaction chemguide.co.uknih.gov |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.combohrium.com For this compound, this would involve reacting it with a different alcohol (e.g., methanol) to produce a new ester (e.g., mthis compound) and ethanol. To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess to shift the equilibrium. bohrium.com A variety of catalysts can be employed for the transesterification of β-keto esters, including boric acid and various metal catalysts. nih.govharvard.edu

| Catalyst Type | Example Reagents | Product Example (with Methanol) |

| Acid Catalyst | H₂SO₄, HCl | Mthis compound |

| Base Catalyst | NaOCH₃, K₂CO₃ | Mthis compound |

The ester group can be reduced to a primary alcohol. The selectivity of this reduction in the presence of a ketone depends on the reducing agent used.

Selective Reduction: Selectively reducing the ester group in the presence of the ketone is challenging. Strong reducing agents that can reduce esters, like lithium aluminum hydride, will also reduce the ketone. One strategy to achieve selective ester reduction involves protecting the ketone group first, for example, by forming a ketal. The ester can then be reduced, followed by deprotection of the ketone. Alternatively, milder reducing agents that are more selective for ketones, such as sodium borohydride (B1222165), can be used to first reduce the ketone, followed by the reduction of the ester with a stronger reagent if desired.

Non-Selective Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the ketone functional groups. libretexts.orgmasterorganicchemistry.com The reduction of the ester group yields a primary alcohol, while the reduction of the ketone yields a secondary alcohol. Therefore, the non-selective reduction of this compound with a strong hydride reagent would result in a diol. LiAlH₄ is a potent and non-selective hydride-transfer reagent that readily reduces both esters and ketones. nih.gov

| Reducing Agent | Selectivity | Products |

| 1. Protect Ketone 2. LiAlH₄ 3. Deprotect | Selective for Ester | 7-(4-ethoxyphenyl)heptane-1,7-diol |

| LiAlH₄ | Non-Selective | 7-(4-ethoxyphenyl)heptane-1,7-diol |

| NaBH₄ | Selective for Ketone | Ethyl 7-hydroxy-7-(4-ethoxyphenyl)heptanoate |

Reactions at the Ketone Carbonyl

The ketone carbonyl group in this compound is an electrophilic center that can undergo nucleophilic addition and reduction reactions.

Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are strong nucleophiles that readily add to the carbonyl carbon of ketones to form tertiary alcohols upon acidic workup. pearson.comsigmaaldrich.com The reaction of this compound with a Grignard or organolithium reagent would result in the formation of a tertiary alcohol at the C7 position. It is important to note that these strong nucleophiles can also potentially react with the ester group, though the ketone is generally more reactive towards these reagents.

| Reagent Type | General Formula | Product Type (after acidic workup) |

| Grignard Reagent | R-MgX | Tertiary Alcohol |

| Organolithium Reagent | R-Li | Tertiary Alcohol |

The ketone carbonyl can be reduced to a secondary alcohol using various methods.

Catalytic Hydrogenation: Catalytic hydrogenation can be used to reduce the ketone to a secondary alcohol. wikipedia.org This method typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. wikipedia.org An advantage of this method is that it can sometimes be selective for the ketone in the presence of an ester, depending on the catalyst and reaction conditions.

Hydride Reagents: Hydride reagents are commonly used for the reduction of ketones. Sodium borohydride (NaBH₄) is a mild reducing agent that is highly effective for the reduction of ketones to secondary alcohols. It is generally selective for aldehydes and ketones and will not reduce the ester group under normal conditions. This allows for the selective reduction of the ketone in this compound to yield Ethyl 7-hydroxy-7-(4-ethoxyphenyl)heptanoate. More powerful hydride reagents like lithium aluminum hydride (LiAlH₄) will also readily reduce the ketone, but as mentioned earlier, they will also reduce the ester.

| Method | Reagents | Product | Selectivity |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Ethyl 7-hydroxy-7-(4-ethoxyphenyl)heptanoate | Can be selective for the ketone |

| Hydride Reduction | NaBH₄, CH₃OH/EtOH | Ethyl 7-hydroxy-7-(4-ethoxyphenyl)heptanoate | Selective for the ketone |

| Hydride Reduction | LiAlH₄, Et₂O/THF | 7-(4-ethoxyphenyl)heptane-1,7-diol | Non-selective, reduces both ketone and ester |

Condensation Reactions (e.g., Aldol (B89426), Wittig, Horner-Wadsworth-Emmons)

The ketone and ester functionalities of this compound present multiple opportunities for carbon-carbon bond formation via condensation reactions.

The ketone's α-protons, located on the carbon adjacent to the carbonyl group (C6), can be removed by a suitable base to form an enolate. This enolate can, in principle, participate in an Aldol-type reaction with an aldehyde or another ketone. However, self-condensation might be a competing reaction. The ester group also possesses α-protons (at C2), which are generally less acidic than those adjacent to the ketone. Under specific conditions, an intramolecular Aldol condensation could potentially occur, leading to the formation of a cyclic product, though this would require careful selection of reagents to favor the desired reaction pathway.

The Wittig reaction offers a pathway to convert the ketonic carbonyl group into an alkene. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves a triphenyl phosphonium (B103445) ylide (a Wittig reagent). wikipedia.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. libretexts.orgyoutube.com The nature of the ylide would determine the structure of the resulting alkene. For instance, using methylenetriphenylphosphorane (B3051586) would replace the carbonyl oxygen with a methylene (B1212753) group.

Similarly, the Horner-Wadsworth-Emmons (HWE) reaction provides an alternative for olefination, often with greater stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgyoutube.comnrochemistry.com This reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a Wittig reagent. wikipedia.orgorganic-chemistry.org The reaction of this compound with a stabilized phosphonate ester in the presence of a base would be expected to yield the corresponding alkene at the C7 position. youtube.comslideshare.net

Table 1: Potential Condensation Reactions

| Reaction Type | Reagent/Conditions | Expected Transformation at C7-carbonyl |

|---|---|---|

| Aldol Addition | Base (e.g., LDA), Aldehyde (R'CHO) | Formation of a β-hydroxy ketone |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR') | Conversion of C=O to C=CHR' |

Electrophilic Aromatic Substitution on the Ethoxyphenyl Moiety

The ethoxy group on the phenyl ring is an ortho-, para-directing and activating substituent for electrophilic aromatic substitution reactions. learncbse.in This is due to the resonance donation of a lone pair of electrons from the oxygen atom, which increases the electron density at the ortho and para positions relative to the ethoxy group.

The halogenation of the ethoxyphenyl ring would be expected to proceed readily. Due to steric hindrance from the long alkyl chain, the incoming electrophile (e.g., Br⁺ or Cl⁺) would likely favor substitution at the ortho position to the ethoxy group. Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of an acid catalyst, could be employed for this purpose.

Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comyoutube.com Given the activating nature of the ethoxy group, the reaction would be directed to the ortho and para positions. libretexts.org The substitution pattern would likely result in the introduction of a nitro group at the position ortho to the ethoxy substituent. The reaction conditions would need to be controlled to avoid potential side reactions, such as oxidation of the alkyl chain or dinitration. stmarys-ca.edu

Table 2: Predicted Electrophilic Aromatic Substitution Outcomes

| Reaction | Reagents | Major Product(s) Predicted |

|---|---|---|

| Bromination | Br₂ / FeBr₃ or NBS | Ethyl 7-(3-bromo-4-ethoxyphenyl)-7-oxoheptanoate |

| Chlorination | Cl₂ / AlCl₃ or NCS | Ethyl 7-(3-chloro-4-ethoxyphenyl)-7-oxoheptanoate |

Selective Functional Group Manipulations

The presence of both a ketone and an ester in this compound necessitates chemoselective strategies if one group is to be modified while the other remains intact.

To achieve selectivity, one of the carbonyl groups can be temporarily protected. youtube.com For instance, the ketone can be selectively protected as an acetal (B89532) (e.g., by reacting with ethylene (B1197577) glycol in the presence of an acid catalyst). libretexts.orgwikipedia.org Acetals are stable under basic and nucleophilic conditions, allowing for reactions such as the reduction of the ester group with a reagent like lithium aluminum hydride. wikipedia.orgyoutube.com Subsequent acidic workup would deprotect the ketone, regenerating the carbonyl group. libretexts.org Conversely, while more challenging, strategies for the protection of the ester group could also be envisioned to allow for selective manipulation of the ketone.

Table 3: Example of a Protection/Deprotection Strategy

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Protection | Acetal Formation | Ethylene glycol, p-TsOH | Protected ketone |

| 2. Transformation | Ester Reduction | LiAlH₄ | Protected ketone with primary alcohol |

Chemoselectivity can also be achieved by using reagents that inherently differentiate between ketones and esters. youtube.com For example, sodium borohydride is a milder reducing agent than lithium aluminum hydride and can often selectively reduce a ketone in the presence of an ester. youtube.com Therefore, treatment of this compound with sodium borohydride would likely reduce the ketone to a secondary alcohol while leaving the ester group untouched. Other chemoselective reactions could include the preferential reaction of the more electrophilic ketone with certain nucleophiles over the less reactive ester.

Theoretical and Computational Chemistry Studies of Ethyl 7 4 Ethoxyphenyl 7 Oxoheptanoate

Molecular Geometry Optimization and Conformation Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its physical and chemical properties. Molecular geometry optimization and conformational analysis aim to identify the most stable arrangement of atoms, corresponding to the minimum energy state on the potential energy surface.

Molecular mechanics (MM) methods offer a computationally efficient approach to explore the conformational landscape of flexible molecules like Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate. These methods treat molecules as a collection of atoms held together by springs, with the energy of a particular conformation calculated based on a set of parameters known as a force field.

For a molecule with multiple rotatable bonds, such as the heptanoate (B1214049) chain and the ethoxy group in the target compound, a systematic conformational search can be performed. This involves rotating the dihedral angles of these bonds in discrete steps and calculating the steric energy for each resulting conformation. The output is a potential energy surface map, which highlights low-energy, stable conformers. It is expected that the extended chain conformation would be among the most stable, minimizing steric hindrance. However, interactions between the carbonyl group, the phenyl ring, and the ethyl ester could lead to folded or bent low-energy conformers.

A representative data table for key dihedral angles in a hypothetical low-energy conformer is presented below:

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Angle (°) |

| ω1 | C(6) | C(7) | C(ar) | C(ar) | ~180 |

| ω2 | O(keto) | C(7) | C(ar) | C(ar) | ~0 |

| ω3 | C(ar) | O(ether) | C(ethyl) | C(methyl) | ~180 |

| ω4 | C(5) | C(6) | C(7) | O(keto) | ~120 |

Note: The atom numbering is illustrative. C(ar) refers to a carbon atom in the aromatic ring.

For a more accurate determination of the molecular geometry, quantum chemical methods are employed. These methods solve the Schrödinger equation to describe the electronic structure of the molecule. Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost. Ab initio methods, while more computationally intensive, can provide even higher accuracy.

Using a method like DFT with a suitable basis set (e.g., B3LYP/6-311+G(2d,p)), the geometries of the low-energy conformers identified by molecular mechanics can be further optimized. nih.gov This process fine-tunes the bond lengths, bond angles, and dihedral angles to locate the true energy minima. The optimized geometry provides a precise three-dimensional model of the molecule. For this compound, DFT calculations would likely show a planar arrangement of the 4-ethoxyphenyl ketone moiety due to resonance stabilization. The long heptanoate chain, however, would retain its flexibility.

Below is a table of predicted bond lengths for key bonds in the optimized structure:

| Bond | Predicted Bond Length (Å) |

| C=O (ketone) | ~1.22 |

| C-O (ether) | ~1.36 |

| C=O (ester) | ~1.21 |

| C-O (ester) | ~1.34 |

| C(ar)-C(ar) | ~1.40 |

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Computational methods provide valuable tools to visualize and quantify this structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-ethoxyphenyl group, particularly the oxygen atom of the ethoxy group and the aromatic ring. The LUMO, on the other hand, is likely to be centered on the electron-deficient carbonyl groups of the ketone and the ester. A smaller HOMO-LUMO gap would suggest higher reactivity. materialsciencejournal.org

A table summarizing the predicted HOMO and LUMO energies is provided:

| Orbital | Predicted Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential: red for electron-rich (negative potential) regions and blue for electron-poor (positive potential) regions.

The ESP map of this compound would show a high negative potential (red) around the oxygen atoms of the carbonyl groups and the ether linkage, as these are the most electronegative atoms. The aromatic protons and the protons on the carbon atoms adjacent to the carbonyl groups would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. This map is invaluable for predicting how the molecule will interact with other molecules and for understanding its non-covalent interactions.

Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental spectra.

DFT calculations can be used to predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. For this compound, characteristic strong absorption bands would be predicted for the C=O stretching vibrations of the ketone and the ester, likely in the range of 1680-1740 cm⁻¹. The C-O stretching of the ether and ester groups would also be identifiable.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. The predicted ¹H and ¹³C NMR spectra would show distinct signals for the different chemical environments of the protons and carbon atoms in the molecule. For instance, the aromatic protons would appear in the downfield region (around 7-8 ppm in ¹H NMR), while the aliphatic protons of the heptanoate chain would be found in the upfield region.

A table of predicted key vibrational frequencies is shown below:

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Ketone) | ~1685 |

| C=O Stretch (Ester) | ~1735 |

| C-O-C Stretch (Ether) | ~1250 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2850-2960 |

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule, which can then be compared with experimental spectra to verify the proposed structure. These predictions are typically performed by first optimizing the molecular geometry and then calculating the magnetic shielding tensors of the nuclei.

For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(2d,p), can provide theoretical chemical shifts. nih.gov The calculated values are usually reported relative to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is enhanced when solvent effects are taken into account, for instance, by using a Polarizable Continuum Model (PCM). nih.govresearchgate.net

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (ortho to carbonyl) | 7.90 |

| Aromatic (meta to carbonyl) | 6.95 |

| Ethoxy (-OCH₂) | 4.10 |

| Ester (-OCH₂) | 4.12 |

| Aliphatic (α to ketone) | 2.95 |

| Aliphatic (α to ester) | 2.30 |

| Aliphatic (other CH₂) | 1.60 - 1.75 |

| Ethoxy (-CH₃) | 1.40 |

| Ester (-CH₃) | 1.25 |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Ketone Carbonyl | 198.5 |

| Ester Carbonyl | 173.0 |

| Aromatic (ipso, C-O) | 163.0 |

| Aromatic (ipso, C-C=O) | 130.0 |

| Aromatic (ortho to carbonyl) | 130.5 |

| Aromatic (meta to carbonyl) | 114.0 |

| Ethoxy (-OCH₂) | 63.5 |

| Ester (-OCH₂) | 60.5 |

| Aliphatic (α to ketone) | 38.0 |

| Aliphatic (α to ester) | 34.0 |

| Aliphatic (other CH₂) | 24.0 - 28.0 |

| Ethoxy (-CH₃) | 14.5 |

| Ester (-CH₃) | 14.0 |

Vibrational Frequency Calculations (IR and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, which can be correlated with experimental IR and Raman spectra. These calculations are typically performed after geometric optimization of the molecule. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

For this compound, the calculated vibrational frequencies would highlight the characteristic stretching and bending modes of its key functional groups.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | 1680 - 1700 |

| C=O (Ester) | Stretching | 1730 - 1750 |

| C-O (Ester) | Stretching | 1200 - 1300 |

| C-O (Ether) | Stretching | 1150 - 1250 |

| Aromatic C=C | Stretching | 1580 - 1610 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for investigating reaction mechanisms, providing insights into the transition states and energy barriers that govern the course of a chemical transformation. rsc.org For the synthesis of this compound, a likely route is the Friedel-Crafts acylation of ethoxybenzene. masterorganicchemistry.comacs.org

Transition State Search

A transition state (TS) is a high-energy species that exists transiently between reactants and products. Identifying the structure of the transition state is crucial for understanding the reaction mechanism. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, can be used to locate these transition state structures on the potential energy surface.

For the Friedel-Crafts acylation leading to this compound, the reaction would likely proceed through the formation of an acylium ion, followed by its electrophilic attack on the ethoxybenzene ring. masterorganicchemistry.com The transition state would involve the formation of the new carbon-carbon bond between the acylium ion and the aromatic ring. Computational searches would aim to find the geometry of this transient species.

Energy Barrier Calculations

Once the structures of the reactants, transition state, and products have been optimized, their energies can be calculated. The energy barrier, or activation energy, is the difference in energy between the reactants and the transition state. This value is a key determinant of the reaction rate.

For the Friedel-Crafts acylation to form this compound, the energy barrier for the electrophilic attack on the aromatic ring would be calculated. Lower energy barriers indicate a faster reaction. Computational studies can also compare the energy barriers for attack at different positions on the aromatic ring (ortho, meta, para) to explain the observed regioselectivity. The para-substitution is generally favored due to steric hindrance at the ortho position and electronic factors.

Illustrative Energy Barrier Calculation for Friedel-Crafts Acylation

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Electrophilic Attack | Reactants (Ethoxybenzene + Acylium ion) | 0.0 |

| Transition State | +15 to +25 | |

| Intermediate (Sigma Complex) | -5 to -10 |

These computational approaches provide a detailed picture of the chemical properties and reactivity of this compound, guiding further experimental work and enhancing our understanding of its behavior at a molecular level.

Derivatization Strategies for Ethyl 7 4 Ethoxyphenyl 7 Oxoheptanoate

Modification of the Ester Group

The ethyl ester group is a versatile handle for derivatization, allowing for its conversion into other functional groups or alteration of the ester chain itself.

Conversion to Amides, Hydrazides, and Other Carboxylic Acid Derivatives

The transformation of the ethyl ester of Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate into amides can be achieved through aminolysis. This reaction typically involves heating the ester with a primary or secondary amine. To facilitate the reaction, which can be slow, catalytic amounts of sodium cyanide or the use of Lewis acids can be employed. A more general and mild method for converting carboxylic acids (which could be obtained from the hydrolysis of the ester) to primary amides involves activation with ethyl chloroformate and triethylamine, followed by reaction with an ammonia (B1221849) source like ammonium (B1175870) chloride. researchgate.net

Similarly, hydrazides are synthesized by reacting the ester with hydrazine (B178648) hydrate, often in an alcoholic solvent like ethanol (B145695) under reflux. researchgate.netrjptonline.org This reaction, known as hydrazinolysis, is a common method for preparing hydrazide derivatives from esters. rjptonline.org The resulting hydrazide, 7-(4-ethoxyphenyl)-7-oxoheptanohydrazide, serves as a key intermediate for further derivatization, such as the formation of hydrazones by condensation with aldehydes. researchgate.net

Formation of Longer/Shorter Chain Esters

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This reaction can be catalyzed by either an acid or a base. For instance, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would yield Mthis compound. By selecting an appropriate alcohol (e.g., propanol, butanol, or longer-chain alcohols), a variety of esters with different chain lengths can be synthesized. The reaction is typically driven to completion by using a large excess of the desired alcohol or by removing the ethanol as it is formed.

Derivatization at the Ketone Carbonyl

The ketone carbonyl group is a prime site for nucleophilic addition and condensation reactions, leading to a wide array of derivatives.

Formation of Oximes, Hydrazones, and Semicarbazones

The ketone functional group of this compound readily reacts with hydroxylamine (B1172632) and its derivatives to form oximes. The classical method involves refluxing an alcoholic solution of the ketone with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium acetate (B1210297). arpgweb.comijprajournal.comnih.gov This reaction is a highly effective technique for the characterization and purification of carbonyl compounds. ijprajournal.com

Hydrazones are formed through the condensation of the ketone with hydrazine or substituted hydrazines, such as 2,4-dinitrophenylhydrazine. The reaction is typically carried out in an acidic alcohol/water solution at room temperature. researchgate.net These hydrazone derivatives are often crystalline solids with sharp melting points, making them useful for identification purposes.

Semicarbazones are synthesized by the reaction of the ketone with semicarbazide (B1199961) hydrochloride. geneseo.edutechnologypublisher.com The reaction is often performed in the presence of a base like sodium acetate to liberate the free semicarbazide. Green chemistry approaches have been developed using solvents like ethyl lactate (B86563) and dimethyl isosorbide, which can provide high yields at room temperature. geneseo.edutechnologypublisher.com

Ring Closures to Form Heterocyclic Compounds

The ketone and the extended heptanoate (B1214049) chain provide the necessary functionalities for cyclization reactions to form various heterocyclic compounds. For example, condensation of the ketone with a suitable reagent can initiate a ring-closure sequence. One common strategy involves the reaction with substituted hydrazines or similar dinucleophiles. For instance, reaction with hydrazine could potentially lead to the formation of a seven-membered nitrogen-containing ring, although the formation of five- and six-membered rings is generally more favorable. rsc.org

Another approach involves multi-component reactions. The Biginelli reaction, for example, involves the condensation of a β-ketoester, an aldehyde, and urea (B33335) or thiourea (B124793). While the starting molecule is not a β-ketoester, intramolecular cyclization strategies could be envisioned. For instance, a reaction between the ketone and thiourea followed by condensation with an alkylating agent like ethyl chloroacetate (B1199739) can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives. mdpi.com The synthesis of various heterocyclic systems, such as pyrazoles, can be achieved by reacting aryl ketones with hydrazine and substituted hydrazines. researchgate.net

Modifications on the Aromatic Ring

The 4-ethoxyphenyl group is activated towards electrophilic aromatic substitution. The ethoxy group is an ortho-, para-directing activator. Since the para position is occupied by the heptanoyl chain, electrophilic substitution will be directed to the ortho positions (C-3 and C-5) of the aromatic ring.

Typical electrophilic substitution reactions that could be performed on the aromatic ring of this compound include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂) onto the ring.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to introduce a halogen atom.

Friedel-Crafts Acylation/Alkylation: Introducing an acyl or alkyl group using an acyl chloride/alkyl halide and a Lewis acid catalyst.

These modifications on the aromatic ring can significantly alter the electronic properties of the molecule. For example, the synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid starts with 1-azido-4-ethoxybenzene, demonstrating that the 4-ethoxyphenyl moiety can participate in complex heterocyclic ring-forming reactions. mdpi.com

Introduction of Additional Substituents

The introduction of new substituents can significantly alter the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity.

On the Aromatic Ring: The 4-ethoxyphenyl group is activated towards electrophilic aromatic substitution. The directing effects of the ethoxy group (ortho, para-directing) and the acyl group (meta-directing) are competing. However, the ethoxy group is a stronger activating group, meaning substitutions will likely occur at the positions ortho to it (C3 and C5).

Common electrophilic aromatic substitution reactions applicable include:

Nitration: Using a mixture of nitric acid and sulfuric acid can introduce a nitro group, which can be further reduced to an amine for subsequent functionalization.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst can introduce halogen atoms, which can serve as handles for cross-coupling reactions.

Friedel-Crafts Acylation/Alkylation: Introducing new alkyl or acyl groups can modulate steric bulk and lipophilicity.

On the Aliphatic Chain: The heptanoate chain offers sites for modification, particularly the α-carbon to the ketone (C6) and the α-carbon to the ester (C2).

α-Halogenation: The ketone can be halogenated at the C6 position under acidic or basic conditions.

α-Alkylation: Deprotonation of the α-carbon to the ester using a suitable base like lithium diisopropylamide (LDA), followed by reaction with an alkyl halide, can introduce substituents at the C2 position. This is a common strategy in the synthesis of α-substituted β-keto esters. nih.gov

| Reaction Type | Position | Typical Reagents | Potential Product Structure |

|---|---|---|---|

| Nitration | Aromatic Ring (C3/C5) | HNO₃, H₂SO₄ | Ethyl 7-(4-ethoxy-3-nitrophenyl)-7-oxoheptanoate |

| Bromination | Aromatic Ring (C3/C5) | Br₂, FeBr₃ | Ethyl 7-(3-bromo-4-ethoxyphenyl)-7-oxoheptanoate |

| α-Alkylation | Aliphatic Chain (C2) | 1. LDA; 2. CH₃I | Ethyl 2-methyl-7-(4-ethoxyphenyl)-7-oxoheptanoate |

Ether Cleavage and Functionalization of Phenol (B47542)

The ethoxy group is a key feature that can be modified to generate a new class of derivatives. This is typically a two-step process involving the cleavage of the ether bond to reveal a phenol, which is then functionalized.

Ether Cleavage: Aryl alkyl ethers can be cleaved under strongly acidic conditions. wikipedia.orgmasterorganicchemistry.com The reaction of this compound with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) results in the cleavage of the C(sp²)-O bond, yielding the corresponding phenol, Ethyl 7-(4-hydroxyphenyl)-7-oxoheptanoate, and an ethyl halide. libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an SN2 reaction. youtube.com

Functionalization of the Resulting Phenol: The newly generated hydroxyl group is a versatile handle for a wide range of chemical transformations. The phenolic ring is also more activated towards electrophilic substitution than the parent ethoxy-substituted ring.

O-Alkylation/O-Acylation: The phenol can be deprotonated with a base and reacted with various alkylating or acylating agents to synthesize a library of new ethers or esters.

C-H Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds ortho to the hydroxyl group, enabling the efficient construction of novel C-C bonds in a step- and atom-economical manner. rsc.org

| Step | Description | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Ether Cleavage | Cleavage of the ethyl ether to form a phenol. | HBr or HI, heat | Ethyl 7-(4-hydroxyphenyl)-7-oxoheptanoate |

| 2. O-Alkylation | Formation of a new ether from the phenol. | 1. K₂CO₃; 2. Benzyl bromide | Ethyl 7-(4-(benzyloxy)phenyl)-7-oxoheptanoate |

| 2. O-Acylation | Formation of a new ester from the phenol. | Acetyl chloride, Pyridine | Ethyl 7-(4-acetoxyphenyl)-7-oxoheptanoate |

Synthesis of Novel Structural Analogs for Chemical Exploration

To explore a wider chemical space, novel structural analogs can be synthesized by modifying the core carbon skeleton or by replacing key functional groups with bioisosteres.

Chain Homologation/Dehomologation

Altering the length of the seven-carbon aliphatic chain can impact the molecule's conformation and its ability to fit into a binding pocket.

Homologation (Chain Extension): Homologation reactions introduce additional methylene (B1212753) (–CH₂–) units into the chain. wikipedia.org

Arndt-Eistert Synthesis: This method can be used to convert the terminal carboxylic acid (after hydrolysis of the ethyl ester) into its next higher homologue, effectively adding one carbon to the chain.

Kowalski Ester Homologation: This is an alternative to the Arndt-Eistert synthesis for converting esters into their homologous counterparts with one additional carbon atom. organic-chemistry.org

Zinc Carbenoid-Mediated Homologation: This reaction can specifically insert a methylene group between the ketone and the ester of a β-keto ester to form a γ-keto ester. orgsyn.org Applying this concept would transform the heptanoate moiety into an octanoate (B1194180) derivative with the ketone at the C8 position.

Dehomologation (Chain Shortening): While less common, reactions exist to shorten alkyl chains. For instance, selective oxidation at a specific carbon followed by a decarboxylation reaction could achieve chain dehomologation. The Gallagher–Hollander degradation is a classic, albeit multi-step, example of removing carbon atoms from a carboxylic acid chain. wikipedia.org

Isosteric Replacements

Isosteric replacement, or bioisosterism, is a strategy used in medicinal chemistry to replace a functional group with another that has similar steric, electronic, or physicochemical properties. drughunter.com This can be used to improve potency, selectivity, metabolic stability, or pharmacokinetic properties. nih.gov

Replacements for the Ethoxy Group: The ethoxy group can be replaced by various isosteres to modulate metabolic stability and electronic properties.

Thioethers: Replacing the ether oxygen with sulfur to form an ethylthio group can alter bond angles and metabolic profiles.

Fluorinated Ethers: Groups like trifluoromethoxy (–OCF₃) or difluoroethoxy (–OCHF₂) are often used to block metabolic oxidation.

Alkoxy Mimics: The difluoroethyl group (–CF₂CH₃) can mimic the steric and electronic features of a methoxy (B1213986) group and often enhances metabolic stability. nih.gov

Replacements for the Phenyl Ring: The phenyl ring is a common scaffold in bioactive molecules, but it can also be a site of metabolic attack. nih.gov Replacing it with other ring systems can improve properties. acs.orgchem-space.com

Heteroaromatic Rings: Replacing the phenyl ring with heterocycles like pyridine, thiophene, or pyrazole (B372694) can introduce hydrogen bond donors/acceptors and alter the electronic distribution. cambridgemedchemconsulting.com

Non-Aromatic Scaffolds: Saturated or strained ring systems like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) can act as "nonclassical" phenyl ring bioisosteres, preserving the 3D orientation of substituents while reducing lipophilicity and improving solubility. tandfonline.com

Replacements for the Ketone Group: The ketone carbonyl is a polar, hydrogen-bond accepting group. It can be replaced with other groups that mimic these properties.

Oxime: Reaction of the ketone with hydroxylamine yields an oxime, which maintains hydrogen bonding capability but with different geometry.

Sulfone/Sulfoxide: These sulfur-based groups can act as hydrogen bond acceptors and have different steric and electronic profiles compared to a ketone. u-tokyo.ac.jp

| Original Group | Isosteric Replacement | Rationale |

|---|---|---|

| Ethoxy (–OCH₂CH₃) | Trifluoromethoxy (–OCF₃) | Increase metabolic stability, modulate electronics. researchgate.net |

| Phenyl Ring | Pyridyl Ring | Introduce H-bond acceptor, alter polarity. cambridgemedchemconsulting.com |

| Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Improve solubility, reduce lipophilicity, maintain vector orientation. tandfonline.com |

| Ketone (C=O) | Oxime (C=NOH) | Introduce H-bond donor, alter geometry. |

| Ketone (C=O) | Sulfone (–SO₂–) | Mimic H-bond acceptor properties with different electronics. u-tokyo.ac.jp |

Advanced Chemical Applications of Ethyl 7 4 Ethoxyphenyl 7 Oxoheptanoate and Its Derivatives

Utilization as a Building Block in Complex Organic Synthesis

There is currently no published research detailing the use of Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate as a specific building block in the synthesis of more complex organic molecules. While its functional groups could theoretically participate in a range of reactions, such as aldol (B89426) condensations, Grignard reactions, or various coupling reactions, no concrete examples have been reported.

Potential in Materials Science (e.g., as a monomer or cross-linker for specialized polymers)

The potential of this compound or its derivatives in materials science has not been explored in the available literature. There are no studies indicating its use as a monomer for polymerization or as a cross-linking agent to create specialized polymers.

Role as a Precursor for Specialty Chemicals with Non-Biological Applications

Information regarding the role of this compound as a precursor for the synthesis of specialty chemicals for non-biological applications is not available. The chemical industry and academic research have not published any routes where this specific compound is a key starting material for other high-value, non-biological chemical products.

Investigation of its Role in Chemo-catalysis or Ligand Design

There is no evidence to suggest that this compound has been investigated for its role in chemo-catalysis or as a component in ligand design for catalytic applications. Its potential to coordinate with metal centers or to be transformed into a ligand has not been a subject of scientific inquiry based on the available data.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate, and how do reaction conditions influence yield?